molecular formula C17H19ClN4O6S B2966645 N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2,2-dimethoxyethyl)oxalamide CAS No. 899989-86-7

N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2,2-dimethoxyethyl)oxalamide

Cat. No.: B2966645
CAS No.: 899989-86-7
M. Wt: 442.87
InChI Key: PRJZPEXSHOETKI-UHFFFAOYSA-N
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Description

N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2,2-dimethoxyethyl)oxalamide is a synthetic organic compound of significant interest in advanced chemical research and drug discovery. This molecule features a complex structure comprising a 4-chlorophenyl group and a 5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazole core, a sulfone-containing bicyclic system that is a subject of study in medicinal chemistry . This core is further functionalized with an N-linked oxalamide bridge to a 2,2-dimethoxyethyl group, a functional moiety that can influence the compound's solubility and metabolic stability. As a specialized chemical entity, this compound serves as a valuable building block or intermediate for researchers working in areas such as: Medicinal Chemistry & Drug Discovery: The compound's complex heterocyclic architecture makes it a potential precursor for developing new pharmacologically active molecules. Its structure is analogous to other documented compounds featuring the dihydrothienopyrazol core, which is explored for its diverse biological activities . Chemical Biology & Probe Development: It can be utilized as a key intermediate in the synthesis of more complex molecules designed to probe biological systems and protein functions. Structure-Activity Relationship (SAR) Studies: Researchers can use this compound to investigate how specific structural modifications around the thienopyrazol core and oxalamide linker affect interactions with biological targets. While the specific biological target and mechanism of action for this exact compound are not yet fully elucidated in the public domain, its design suggests potential for high target affinity and selectivity. Researchers are encouraged to investigate its properties and applications in their specific experimental contexts. This product is intended for research use only and is not approved for use in humans or animals.

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O6S/c1-27-14(28-2)7-19-16(23)17(24)20-15-12-8-29(25,26)9-13(12)21-22(15)11-5-3-10(18)4-6-11/h3-6,14H,7-9H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJZPEXSHOETKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2,2-dimethoxyethyl)oxalamide is a synthetic compound belonging to the thieno[3,4-c]pyrazole class. This compound has gained attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. Understanding its biological properties is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C17H19ClN4O5SC_{17}H_{19}ClN_{4}O_{5}S, with a molecular weight of approximately 426.87 g/mol. Its structure features a thieno[3,4-c]pyrazole core with various substituents that enhance its biological activity.

PropertyValue
Molecular FormulaC17H19ClN4O5S
Molecular Weight426.87 g/mol
CAS Number899989-80-1
Chemical StructureChemical Structure

Biological Activity Overview

Research into the biological activities of this compound has highlighted several key areas:

Antimicrobial Activity

Studies have demonstrated that compounds within the thieno[3,4-c]pyrazole class exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli through mechanisms that disrupt bacterial cell wall synthesis and function .

Anti-inflammatory Effects

The anti-inflammatory potential of thieno[3,4-c]pyrazoles has been investigated in various models. Compounds in this category have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in animal models .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antibacterial activity of synthesized pyrazole derivatives, compounds similar to this compound exhibited inhibition zones significantly larger than those of standard antibiotics like ciprofloxacin . This suggests a promising avenue for developing new antimicrobial agents.
  • Inflammation Model : In a controlled experiment using an induced inflammation model in rats, a derivative of this compound was administered and showed a marked decrease in paw edema compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the N2 Position

Analog 1 : N1-(2-(4-Chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide (CAS 899733-84-7)
  • Key Difference : Replaces the dimethoxyethyl group with a 1-hydroxybutan-2-yl moiety.
  • Impact :
    • The hydroxyl group enables stronger hydrogen bonding but reduces lipophilicity compared to the dimethoxyethyl group.
    • Molecular weight: 426.9 g/mol (C17H19ClN4O5S) .
Analog 2 : N1-(2-(4-Fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2,2-dimethoxyethyl)oxalamide
  • Key Difference : Substitutes 4-fluorophenyl for 4-chlorophenyl.

Core Heterocycle Modifications

Analog 3 : N1-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide (CAS 894038-33-6)
  • Key Difference: Replaces the thienopyrazole core with a thiazolo[3,2-b][1,2,4]triazole system.
  • Impact :
    • The thiazolo-triazole core may confer distinct pharmacokinetic properties, such as altered binding to kinase targets.
    • Increased molecular weight (485.9 g/mol , C22H20ClN5O4S) due to the 3,4-dimethoxyphenyl group enhances lipophilicity .

Hydrogen-Bonding and Crystallographic Behavior

  • The triazole-thione derivative in forms N–H···O/S hydrogen bonds , creating a hexameric structure. This suggests that compounds with hydrogen-bonding substituents (e.g., dimethoxyethyl or hydroxybutyl groups) may exhibit similar crystallographic patterns, influencing solubility and formulation stability .

Structural and Functional Data Table

Compound Feature Target Compound Analog 1 (CAS 899733-84-7) Analog 2 (4-Fluorophenyl) Analog 3 (CAS 894038-33-6)
Core Structure Thieno[3,4-c]pyrazol-5,5-dioxide Thieno[3,4-c]pyrazol-5,5-dioxide Thieno[3,4-c]pyrazol-5,5-dioxide Thiazolo[3,2-b][1,2,4]triazole
Aryl Substituent 4-Chlorophenyl 4-Chlorophenyl 4-Fluorophenyl 4-Chlorophenyl
N2 Substituent 2,2-Dimethoxyethyl 1-Hydroxybutan-2-yl 2,2-Dimethoxyethyl 3,4-Dimethoxyphenyl
Molecular Formula ~C17H19ClN4O6S C17H19ClN4O5S ~C17H18FN4O6S C22H20ClN5O4S
Molecular Weight (g/mol) ~440–450 426.9 ~430–440 485.9
Key Functional Groups Sulfone, Chlorophenyl, Ether Sulfone, Chlorophenyl, Hydroxyl Sulfone, Fluorophenyl, Ether Thiazole, Triazole, Dimethoxy

Research Implications and Gaps

  • Fluorophenyl substitution (Analog 2) could improve metabolic resistance but requires comparative pharmacokinetic studies .
  • Thiazolo-triazole derivatives (Analog 3) represent a divergent pharmacological scaffold, warranting separate target-engagement studies .

Note: Physical property data (e.g., melting point, solubility) are absent in the evidence, highlighting a critical gap for future characterization.

Q & A

Q. How to integrate this compound into a broader theoretical framework for drug discovery?

  • Methodology : Align with the "molecular hybridization" paradigm, combining thieno-pyrazole (kinase inhibition) and oxalamide (protease targeting) motifs. Use cheminformatic tools (e.g., KNIME) to map its chemical space against known bioactive libraries .

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